3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859637
InChI: InChI=1S/C23H20O5/c1-5-16-18-11-17-12(2)10-19(24)27-21(17)13(3)22(18)28-23(16)20(25)14-6-8-15(26-4)9-7-14/h6-11H,5H2,1-4H3
SMILES: CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=C(C=C4)OC
Molecular Formula: C23H20O5
Molecular Weight: 376.4 g/mol

3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC0859637

Molecular Formula: C23H20O5

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C23H20O5
Molecular Weight 376.4 g/mol
IUPAC Name 3-ethyl-2-(4-methoxybenzoyl)-5,9-dimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C23H20O5/c1-5-16-18-11-17-12(2)10-19(24)27-21(17)13(3)22(18)28-23(16)20(25)14-6-8-15(26-4)9-7-14/h6-11H,5H2,1-4H3
Standard InChI Key UOXKQEJFFGAMIB-UHFFFAOYSA-N
SMILES CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=C(C=C4)OC
Canonical SMILES CCC1=C(OC2=C1C=C3C(=CC(=O)OC3=C2C)C)C(=O)C4=CC=C(C=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator